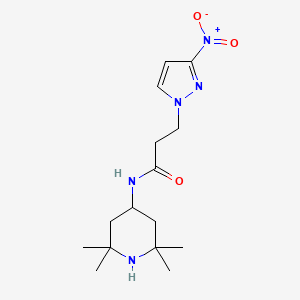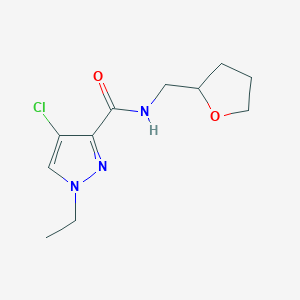![molecular formula C9H5ClF2N4 B4337446 7-[CHLORO(DIFLUORO)METHYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B4337446.png)
7-[CHLORO(DIFLUORO)METHYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Vue d'ensemble
Description
7-[CHLORO(DIFLUORO)METHYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring
Méthodes De Préparation
The synthesis of 7-[CHLORO(DIFLUORO)METHYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves a multi-step process starting from appropriate methyl ketones. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable nitrile derivative under acidic or basic conditions to form the pyrimidine ring.
Introduction of the chloro(difluoro)methyl group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
7-[CHLORO(DIFLUORO)METHYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE undergoes various chemical reactions, including:
Substitution reactions: The chloro(difluoro)methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-[CHLORO(DIFLUORO)METHYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological processes and interactions due to its unique structural properties.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mécanisme D'action
The mechanism of action of 7-[CHLORO(DIFLUORO)METHYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
7-[CHLORO(DIFLUORO)METHYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE can be compared with other similar compounds, such as:
5-chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has a similar pyrazolo[1,5-a]pyrimidine structure but with different substituents, leading to different chemical and biological properties.
Pyrimidine-5-carbonitrile derivatives: These compounds share the pyrimidine-5-carbonitrile core but have different substituents, resulting in varied applications and properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N4/c1-5-2-7(9(10,11)12)16-8(15-5)6(3-13)4-14-16/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMJDINOXCWCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


METHANONE](/img/structure/B4337376.png)
![N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4337377.png)
![1-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4337385.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4337390.png)
![N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4337397.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4337408.png)
![5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B4337417.png)
![ethyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4337424.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4337437.png)
![5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4337438.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-4-piperidinyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4337452.png)
![5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[1-(4-PYRIDYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4337458.png)

